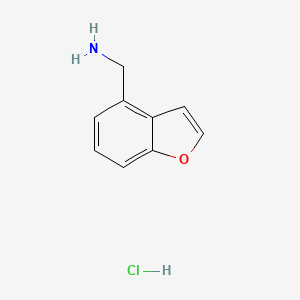
3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17F3N4O4 and its molecular weight is 494.43. The purity is usually 95%.
BenchChem offers high-quality 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione have been synthesized and characterized for their structural and chemical properties. For example, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties has been explored, demonstrating the interest in this class of compounds for their biological activity and potential therapeutic applications (Maftei et al., 2013).
Herbicide Development
The quinazoline-2,4-dione structure, in particular, has been investigated for its herbicidal properties. For instance, a study on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones revealed that these compounds could serve as potent herbicides, offering broad-spectrum weed control with excellent crop selectivity (Wang et al., 2014). This suggests the potential of similar compounds for agricultural applications.
Advanced Materials
The structural features of quinazoline derivatives also make them candidates for use in materials science, such as in the development of electron-transport materials for organic light-emitting devices. A related study synthesized dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties, demonstrating their effectiveness as electron-transport materials (Huang et al., 2006).
Antimicrobial and Antitumor Activities
Further research into similar compounds has shown antimicrobial and antitumor activities, indicating the potential for pharmaceutical development. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of quinazoline derivatives (Deady et al., 2003).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione with 4-(trifluoromethoxy)benzohydrazide and subsequent cyclization with POCl3 and DMF to form the oxadiazole ring.", "Starting Materials": [ "3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione", "4-(trifluoromethoxy)benzohydrazide", "POCl3", "DMF" ], "Reaction": [ "Step 1: React 3-phenethyl-7-aminoquinazoline-2,4(1H,3H)-dione with 4-(trifluoromethoxy)benzohydrazide in the presence of a coupling agent such as EDCI or HATU to form the intermediate product.", "Step 2: Cyclize the intermediate product with POCl3 and DMF to form the oxadiazole ring.", "Step 3: Purify the final product by recrystallization or column chromatography." ] } | |
Número CAS |
1358245-72-3 |
Nombre del producto |
3-phenethyl-7-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C25H17F3N4O4 |
Peso molecular |
494.43 |
Nombre IUPAC |
3-(2-phenylethyl)-7-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O4/c26-25(27,28)35-18-9-6-16(7-10-18)21-30-22(36-31-21)17-8-11-19-20(14-17)29-24(34)32(23(19)33)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,29,34) |
Clave InChI |
DVUUEJFIKHMLNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2460053.png)
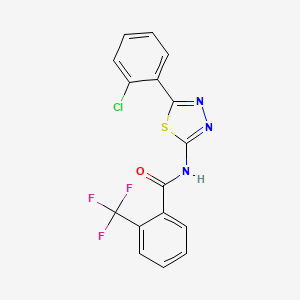

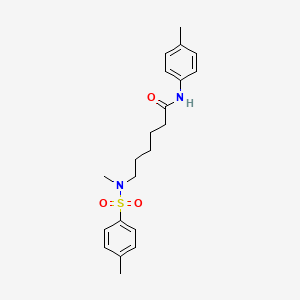

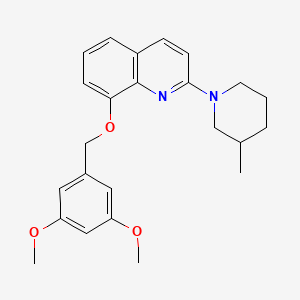
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2460064.png)
![3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide](/img/structure/B2460065.png)
![(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B2460067.png)

![1-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenyl]-N-(3-methylbutyl)cyclobutanecarboxamide](/img/structure/B2460071.png)
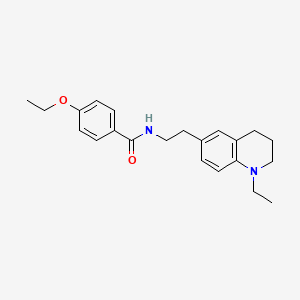
![N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2460075.png)
